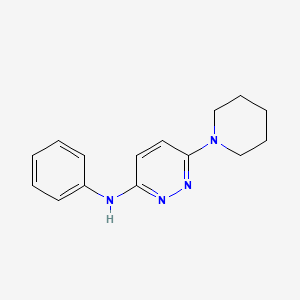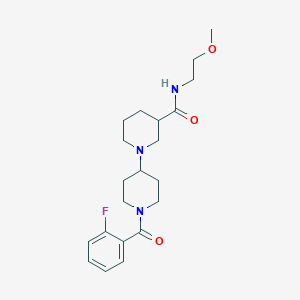![molecular formula C19H25FN2O3 B5419418 N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide](/img/structure/B5419418.png)
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a promising drug candidate for the treatment of a variety of disorders, including epilepsy, addiction, and cognitive impairment.
Mecanismo De Acción
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which in turn leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission helps to reduce neuronal excitability and can lead to a reduction in seizure activity, drug-seeking behavior, and cognitive impairment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These effects include an increase in brain GABA levels, a decrease in seizure activity, a reduction in drug-seeking behavior, and an improvement in cognitive function. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide is its high potency and selectivity for GABA-AT. This makes it an attractive drug candidate for the treatment of a variety of disorders, including epilepsy, addiction, and cognitive impairment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide. One area of interest is the development of more potent and selective inhibitors of GABA-AT. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Finally, there is also interest in exploring the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Métodos De Síntesis
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including cyclopentanone, 4-fluorobenzaldehyde, and morpholine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide has been extensively studied in preclinical models of epilepsy, addiction, and cognitive impairment. In animal models, this compound has been shown to increase brain levels of GABA, a neurotransmitter that plays a critical role in regulating neuronal activity. This increase in GABA levels has been associated with a reduction in seizure activity, a decrease in drug-seeking behavior, and an improvement in cognitive function.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c20-15-7-5-14(6-8-15)17-13-22(11-12-25-17)19(24)10-9-18(23)21-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKJDTWODQXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419340.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419348.png)
![(4aS*,8aR*)-1-propyl-6-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5419351.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5419355.png)
![4-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5419370.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419374.png)
![[1-(1H-indol-2-ylcarbonyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5419376.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5419383.png)
![4-amino-N-{2-[(2-naphthylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5419392.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5419395.png)
![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)